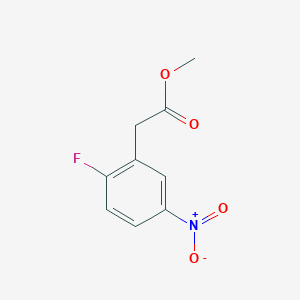

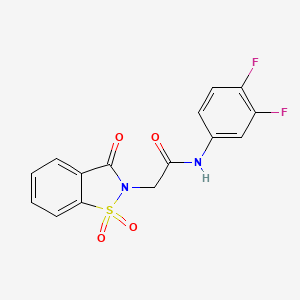

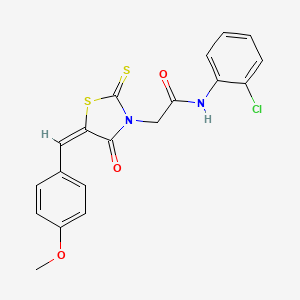

![molecular formula C16H21Cl2FN2 B2533008 N'-[2-(4-Fluorophenyl)ethyl]-1-phenylethane-1,2-diamine;dihydrochloride CAS No. 2408957-70-8](/img/structure/B2533008.png)

N'-[2-(4-Fluorophenyl)ethyl]-1-phenylethane-1,2-diamine;dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of various fluorinated aromatic diamines and their derivatives has been explored in the provided papers. For instance, a novel fluorinated aromatic diamine monomer was synthesized by coupling a trifluoroacetophenone with a nitrophenyl ether, followed by reduction with iron and hydrochloric acid . Another study reported the preparation of NN-dimethyl-2-fluoro-2-phenylethylamine through the reaction of potassium fluoride with ethyl α-bromophenylacetate, followed by several steps including alkaline hydrolysis, acidification, and reduction . Additionally, a series of N-n-propyl-2-(4-fluoro-3-hydroxyphenyl)ethylamine derivatives were synthesized by introducing various substituents on the nitrogen atom, showing selectivity for D2 dopamine receptor sites .

Molecular Structure Analysis

The molecular structures of the synthesized compounds have been characterized using various techniques. For example, a fluorinated tetraphenylbenzidine derivative was synthesized and its crystal structure was determined, revealing a linear centrosymmetric framework with a biphenyl bridge and fluorinated diphenylamine moieties . Another study described the synthesis of N1-(5-fluoro-2,4-dinitrophenyl)-N2-phenyl-4-(trifluoromethyl)benzene-1,2-diamine, with the product being isolated in high yield and purity .

Chemical Reactions Analysis

The chemical reactivity of the synthesized compounds has been investigated in some of the studies. For instance, the cyclization of N,N'-bis[2-(dialkoxy)ethyl]-p-xylene-α,α'-diamine dihydrochloride in fuming sulfuric acid led to the formation of pyrido[3,4-g]isoquinoline and 3,8-phenanthroline . This demonstrates the potential for creating complex heterocyclic structures from simpler diamine precursors.

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds have been evaluated, showing promising results for various applications. The fluorinated polyimides derived from the novel diamine exhibited good solubility in polar organic solvents, excellent thermal stability, and outstanding mechanical properties . The fluorinated tetraphenylbenzidine derivative displayed intense blue fluorescence, which could be useful in optoelectronic applications .

Aplicaciones Científicas De Investigación

Insights from Epidemiology into Dichloromethane and Cancer Risk

Dichloromethane, a widely used chlorinated solvent, has been evaluated for its potential cancer risks through epidemiological studies. The review of these studies indicates little evidence of an increased risk of lung cancer, with more significant associations observed in specific forms of cancers like non-Hodgkin lymphoma, brain cancer, and liver cancer in high-exposure groups. This suggests a complex relationship between dichloromethane exposure and cancer risks, highlighting the necessity for further research with robust exposure assessments (Cooper, Scott, & Bale, 2011).

Contribution of Environmental Pollutants to Male Infertility

Environmental pollutants, including bisphenol A, nonylphenol, and phthalates, act as endocrine disruptors (EDs) and have been shown to preferentially affect developing testes. This review discusses their impact on mammalian spermatogenesis, suggesting a potential mechanism for observed effects on male reproductive health through germ cell sloughing, disruption of the blood-testis barrier, and germ cell apoptosis. The need for more research into the molecular mechanisms of these pollutants is emphasized to understand their full impact on reproductive health (Lagos-Cabré & Moreno, 2012).

Endocrine‐Disrupting Chemicals and Obesity Development in Humans

This review explores the relationship between exposure to endocrine-disrupting chemicals (EDCs) and obesity in humans. It discusses how certain EDCs, such as DDE and PCBs, have been associated with an increase in body size, depending on exposure levels and timing. The review suggests that EDCs could contribute to the obesity epidemic, beyond the traditionally recognized factors, underscoring the importance of understanding the environmental dimensions of obesity (Tang-Péronard, Andersen, Jensen, & Heitmann, 2011).

Fluorescent Chemosensors Based on 4-Methyl-2,6-Diformylphenol

This article reviews the development of chemosensors based on 4-methyl-2,6-diformylphenol (DFP), highlighting its application in detecting a variety of analytes, including metal ions and neutral molecules. The high selectivity and sensitivity of DFP-based chemosensors for various analytes are well documented, presenting a promising avenue for advanced detection and monitoring in environmental and biological contexts (Roy, 2021).

The Use of 1-Methylcyclopropene (1-MCP) on Fruits and Vegetables

1-Methylcyclopropene (1-MCP) is highlighted as a significant advance in postharvest technology for fruits and vegetables, inhibiting ethylene perception and extending shelf life. This review covers the broad range of effects of 1-MCP across various produce, illustrating its potential to improve quality maintenance postharvest. The varying responses of different fruits and vegetables to 1-MCP application underscore the complexity of ethylene's role in ripening and senescence, indicating areas for further research (Watkins, 2006).

Propiedades

IUPAC Name |

N'-[2-(4-fluorophenyl)ethyl]-1-phenylethane-1,2-diamine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19FN2.2ClH/c17-15-8-6-13(7-9-15)10-11-19-12-16(18)14-4-2-1-3-5-14;;/h1-9,16,19H,10-12,18H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKVVNMQXBXKVAV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CNCCC2=CC=C(C=C2)F)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21Cl2FN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2408957-70-8 |

Source

|

| Record name | (2-amino-2-phenylethyl)[2-(4-fluorophenyl)ethyl]amine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

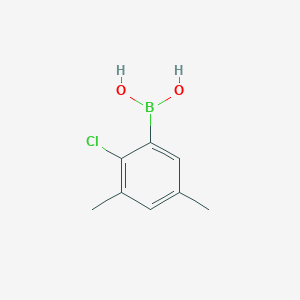

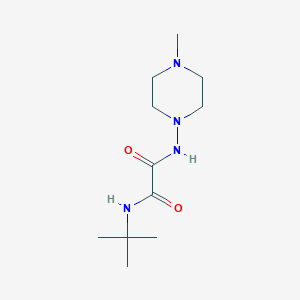

![N-[3-(2-chloroacetyl)-2,4,6-trimethylphenyl]acetamide](/img/structure/B2532934.png)

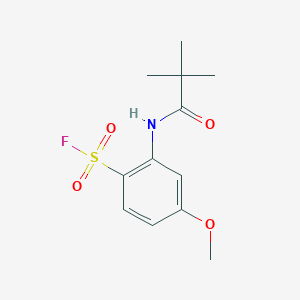

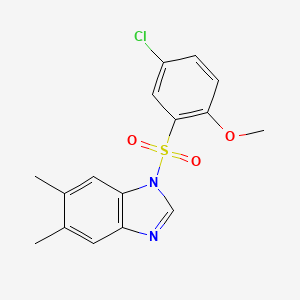

![4-[bis(2-cyanoethyl)sulfamoyl]-N-(5-ethyl-1,3,4-oxadiazol-2-yl)benzamide](/img/structure/B2532935.png)

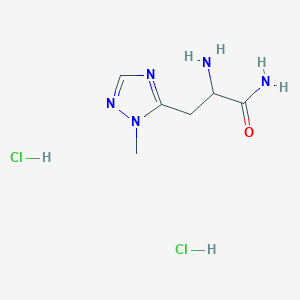

![N-(3-(1H-imidazol-1-yl)propyl)-7-butyl-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2532945.png)